REACTION_CXSMILES
|
CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[CH2:29]=[CH:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[C:37]([O:41][CH2:42][CH2:43][CH2:44][CH3:45])(=[O:40])[CH:38]=[CH2:39].[C:46]([OH:50])(=[O:49])[CH:47]=[CH2:48].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:29]=[CH:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[C:37]([O:41][CH2:42][CH2:43][CH2:44][CH3:45])(=[O:40])[CH:38]=[CH2:39].[C:46]([OH:50])(=[O:49])[CH:47]=[CH2:48] |f:0.1,5.6.7,9.10.11|
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
ammonium persulfate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
117.8 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
ammonium persulfate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
a tubular reflux cooler and stirred under a nitrogen gas stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
STIRRING
|
Details
|
after stirring for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was dropped at an equal speed such
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
after stirring at 70° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was elevated to 85° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for further 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
By cooling
|
Type
|
FILTRATION
|
Details
|
filtering the reaction solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)OCCCC.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |